gamma-D-Glutamylglycin

Übersicht

Beschreibung

Gamma-D-Glutamylglycine (γ-DGG) is an ionotropic glutamate antagonist . It has been used as a rapidly dissociating, low-affinity competitive antagonist at AMPA receptors .

Molecular Structure Analysis

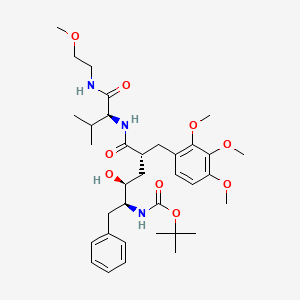

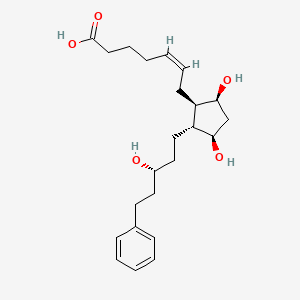

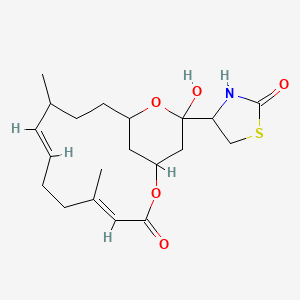

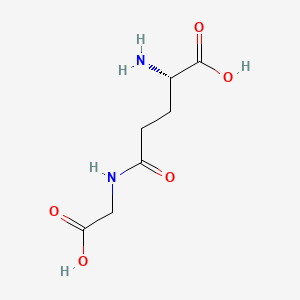

Gamma-D-Glutamylglycine has a molecular formula of C7H12N2O5 . It contains a total of 25 bonds, including 13 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

Gamma-glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . The enzymatic reactions catalyzed by γ-GTs involve the cleavage of the γ-glutamyl linkage of γ-glutamyl compounds, such as GSH, and the transfer of the γ-glutamyl moiety to other amino acids or short peptides .Physical And Chemical Properties Analysis

Gamma-D-Glutamylglycine has a molecular weight of 204.18 . It is a solid substance that is soluble in water to 100 mM .Wissenschaftliche Forschungsanwendungen

Altern und Seneszenz

Gamma-DGG wurde hinsichtlich seiner potenziellen Rolle bei der Anti-Aging-Wirkung untersucht. Als direkter Vorläufer von Glutathion besitzt Gamma-DGG antioxidative und entzündungshemmende Eigenschaften . Es wurde auf seine schützenden Wirkungen und Mechanismen bei D-Galactose-induzierter Seneszenz in PC12-Zellen und alternden Mäusen untersucht .

Antioxidative Eigenschaften

Gamma-DGG spielt eine entscheidende Rolle bei der Aufrechterhaltung des Gleichgewichts von zellulärem Glutathion, einem ubiquitären Thiol, das im tierischen Leben wesentliche Funktionen erfüllt . Glutathionperoxidase verwendet zwei Elektronen aus zwei Glutathionmolekülen, um die reduktive Entgiftung von Peroxiden zu erreichen .

Entzündungshemmende Eigenschaften

Die entzündungshemmenden Eigenschaften von Gamma-DGG sind eng mit seinen antioxidativen Eigenschaften verbunden. Durch Aufrechterhaltung des Gleichgewichts von zellulärem Glutathion kann Gamma-DGG zur Bewältigung von Entzündungen beitragen, die häufig mit oxidativem Stress verbunden sind .

Neuroprotektion

Gamma-DGG wurde auf seine potenziellen neuroprotektiven Wirkungen untersucht. In einer Studie wurde festgestellt, dass es Depolarisationen unterdrückt, die in CA3-Neuronen durch kurze Impulse von L-Aspartat induziert werden .

Rolle bei der Glutathionsynthese

Gamma-DGG ist ein direkter Vorläufer von Glutathion und spielt eine entscheidende Rolle bei der Glutathionsynthese . Ein Mangel an L-Cystein neigt dazu, die Glutathionsynthese zu begrenzen, was zur Produktion verschiedener anderer Gamma-Glutamylpeptide führt .

Modulation von Kalzium-Sensor-Rezeptoren

Gamma-Glutamylpeptide, wie z. B. Glutathion, wurden als systemische allosterische Modulatoren von Kalzium-Sensor-Rezeptoren (CaSRs) identifiziert, die auf der Plasmamembran exprimiert werden . Dies hat viel Aufmerksamkeit erregt, insbesondere in den Bereichen Lebensmittelchemie und Neurowissenschaften .

Wirkmechanismus

Target of Action

Gamma-D-Glutamylglycine (Gamma-DGG) is an excitatory amino acid receptor antagonist with a structure similar to gamma-aminobutyric acid (GABA) . It primarily targets G-cells in the stomach, which are responsible for secreting gastrin .

Mode of Action

Gamma-DGG interacts with its targets by inhibiting the action of ionotropic glutamate receptors , specifically acting as a low-affinity competitive antagonist at AMPA receptors . This means it competes with the neurotransmitter glutamate for binding sites on the AMPA receptors, thereby reducing the excitatory effect of glutamate.

Biochemical Pathways

Gamma-DGG is involved in the gamma-glutamyl cycle , a critical biochemical pathway that regulates the cellular levels of the antioxidant molecule glutathione . This cycle involves the enzyme gamma-glutamyl transpeptidase (γ-GT), which cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Pharmacokinetics

It’s known that dipeptides like gamma-dgg are absorbed more rapidly than amino acids because their uptake involves a separate mechanism .

Result of Action

The primary result of Gamma-DGG’s action is the reduction of excitatory neurotransmission, due to its antagonistic effect on AMPA receptors . This can have various downstream effects depending on the specific context, potentially influencing processes such as neuronal signaling, memory formation, and pain perception.

Zukünftige Richtungen

Gamma-glutamylcysteine, a direct precursor of glutathione, possesses antioxidant and anti-inflammatory properties . It has been investigated for its protective effects and mechanisms in D-galactose-induced senescence in PC12 cells and aging mice . This suggests that gamma-D-Glutamylglycine, being related, may also have potential therapeutic applications in the prevention and treatment of age-related diseases.

Biochemische Analyse

Biochemical Properties

Gamma-D-Glutamylglycine plays a crucial role in biochemical reactions, particularly in the modulation of excitatory amino acid receptors. It interacts with enzymes such as gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond to release the gamma-glutamyl group. This interaction is essential for the regulation of cellular levels of glutathione, an important antioxidant molecule. Gamma-D-Glutamylglycine also interacts with proteins involved in the gamma-glutamyl cycle, contributing to the maintenance of cellular redox homeostasis .

Cellular Effects

Gamma-D-Glutamylglycine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the phosphorylation of AMP-activated protein kinase (AMPK), promoting the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and inhibiting the nuclear translocation of deleted in breast cancer 1 (DBC1). These actions lead to the activation of sirtuin 1 (SIRT1) and the deacetylation of p53 in the nucleus, which are critical for cellular function and longevity .

Molecular Mechanism

At the molecular level, gamma-D-Glutamylglycine exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as an antagonist to excitatory amino acid receptors, inhibiting their activity and thereby modulating neurotransmission. This inhibition is crucial for preventing excitotoxicity, a condition that can lead to neuronal damage. Gamma-D-Glutamylglycine also influences gene expression by modulating the activity of transcription factors and enzymes involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-D-Glutamylglycine have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that gamma-D-Glutamylglycine can have sustained effects on cellular function, including the maintenance of redox balance and the prevention of oxidative stress .

Dosage Effects in Animal Models

The effects of gamma-D-Glutamylglycine vary with different dosages in animal models. At low doses, it has been shown to have protective effects against oxidative stress and inflammation. At high doses, gamma-D-Glutamylglycine can exhibit toxic effects, including disruptions in cellular metabolism and increased oxidative damage. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Gamma-D-Glutamylglycine is involved in several metabolic pathways, including the gamma-glutamyl cycle. It interacts with enzymes such as gamma-glutamyl transpeptidase and dipeptidyl peptidase, which are crucial for its metabolism and function. These interactions influence metabolic flux and the levels of various metabolites, contributing to the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, gamma-D-Glutamylglycine is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects. The transport and distribution of gamma-D-Glutamylglycine are essential for its role in cellular homeostasis and function .

Subcellular Localization

Gamma-D-Glutamylglycine is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This subcellular localization is critical for the compound’s role in maintaining cellular redox balance and preventing oxidative stress .

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6729-55-1 | |

| Record name | γ-D-Glutamylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does gamma-D-glutamylglycine (gamma-DGG) exert its antagonistic effects on excitatory amino acid receptors?

A1: gamma-DGG acts as a competitive antagonist at kainate and quisqualate receptors. [, ] This means it binds to these receptors, preventing the binding of endogenous agonists like glutamate and kainate, thus inhibiting their excitatory effects on neurons. [, ]

Q2: What is the evidence suggesting gamma-DGG's selectivity for kainate and quisqualate receptors over NMDA receptors?

A2: Several studies have demonstrated that gamma-DGG preferentially antagonizes kainate and quisqualate-induced responses in neurons, while having minimal effects on NMDA receptor-mediated responses. [, , , , ] For instance, in rat hippocampal slices, gamma-DGG effectively blocked depolarizations induced by kainate and quisqualate but showed little to no effect on NMDA-induced depolarizations. [] Similarly, in studies on frog spinal motoneurons, gamma-DGG suppressed glutamate currents evoked at resting potentials, suggesting its action on non-NMDA receptors. []

Q3: Does gamma-DGG affect synaptic transmission? If so, how?

A3: Yes, gamma-DGG has been shown to depress synaptic transmission in various brain regions, including the hippocampus, dentate gyrus, and visual cortex. [, , , , ] This effect is attributed to its blockade of postsynaptic kainate and quisqualate receptors, which are involved in mediating excitatory synaptic responses. [, ] For example, gamma-DGG effectively inhibited perforant path-evoked potentials in the dentate gyrus, even at concentrations that did not completely block the evoked potentials. []

Q4: Are there instances where gamma-DGG's effects on synaptic transmission appear to be independent of its action on glutamate or aspartate receptors?

A4: Yes, some studies have reported that gamma-DGG can depress synaptic excitation in the absence of a direct effect on glutamate or aspartate-induced excitation. [] This suggests that gamma-DGG might interact with other, yet unidentified, neurotransmitter systems or receptor subtypes involved in synaptic transmission.

Q5: Can gamma-DGG cross the blood-brain barrier?

A5: While the provided research doesn't directly address this question, the fact that gamma-DGG effectively antagonizes excitatory transmission in in vivo studies suggests it can at least partially cross the blood-brain barrier to exert its effects within the central nervous system. [, , , ]

Q6: What structural features of gamma-DGG are crucial for its antagonistic activity?

A6: The presence of the gamma-glutamyl moiety appears essential for gamma-DGG's antagonistic activity at excitatory amino acid receptors. [] This is supported by the observation that other compounds possessing this moiety, such as kainic acid and gamma-D-glutamylaminomethyl sulfonate (GAMS), also exhibit antagonistic effects on these receptors. [, ] Further research is needed to delineate the specific structural features responsible for gamma-DGG's selectivity profile and potency compared to other antagonists.

Q7: How has gamma-DGG been used in research to study excitatory neurotransmission?

A7: gamma-DGG has proven to be a valuable pharmacological tool in dissecting the roles of kainate and quisqualate receptors in various physiological and pathological processes. [, , , , ] For example, researchers have used gamma-DGG to:

- Investigate the contribution of non-NMDA receptors to long-term potentiation (LTP): Studies using gamma-DGG have provided insights into the role of non-NMDA receptors in synaptic plasticity, a process crucial for learning and memory. []

- Explore the involvement of excitatory amino acid receptors in different brain regions: By applying gamma-DGG to specific brain areas, researchers have gained a better understanding of the distribution and function of kainate and quisqualate receptors in mediating diverse neuronal circuits and behaviors. [, , ]

- Study the potential neuroprotective effects of blocking excitatory transmission: Research using gamma-DGG has contributed to understanding the role of excessive excitatory amino acid release in neuronal damage following hypoxic or ischemic insults. []

Q8: What are some of the limitations of using gamma-DGG as a pharmacological tool?

A8: Despite its usefulness, gamma-DGG has some limitations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)